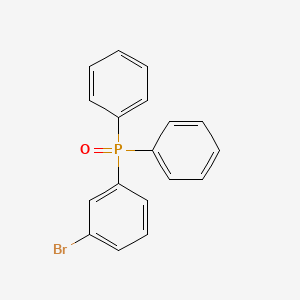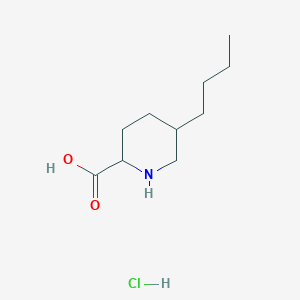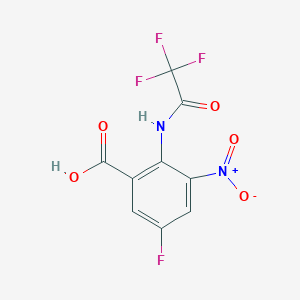![molecular formula C11H11F3 B1380544 1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene CAS No. 1798713-46-8](/img/structure/B1380544.png)
1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Reactions and Mechanisms
Reactions with Phenylsulfenyl and Phenylselenyl Chloride : Research by Liu and Shi (2004) discusses the reaction of methylenecyclopropanes with phenylsulfenyl chloride and phenylselenyl chloride, producing cyclobut-1-enylsulfanyl benzene or cyclobut-1-enylselanyl benzene with a proposed mechanism for these reactions (Liu & Shi, 2004).
Silver-Catalyzed Cyclization of Ketones : Pati and Liu (2012) report a silver-catalyzed cyclization of 1-(2,2-dimethyl-cyclopropyl)methyl ketones to produce 1,2,4-trisubstituted benzenes. This involves an initial cyclopropane cleavage followed by aromatization (Pati & Liu, 2012).
Gold(I)-Catalyzed Tandem C-H and C-C Activation : Jiang et al. (2010) describe the gold(I)-catalyzed tandem intramolecular C-H and C-C bond activation in (cyclopropylidenecyclohexyl)benzene derivatives, leading to the formation of biaryl derivatives (Jiang et al., 2010).
Reactions of Diarylvinylidenecyclopropanes with Bromine : Shi and Li (2007) explored reactions of diarylvinylidenecyclopropanes with bromine, producing brominated indene and conjugated triene derivatives, highlighting a drastic solvent effect in these reactions (Shi & Li, 2007).
Crystal and Molecular Structures
Structures of Triazole Derivatives : Boechat et al. (2010) conducted a study on the crystal and molecular structures of two triazole derivatives, providing insights into the molecular disposition and electron density delocalization (Boechat et al., 2010).
Structural Analysis of Cyclopropanecarboxamide : Yan and Liu (2007) synthesized and analyzed the structure of a cyclopropanecarboxamide derivative, focusing on the arrangement of substituents and intermolecular hydrogen bonding (Yan & Liu, 2007).
Catalysis and Synthesis
Molybdenum(0) Coordination and Cyclohexadiene Synthesis : Myers et al. (2017) describe the molybdenum(0) dihapto-coordination of benzene and trifluorotoluene, demonstrating its use in the selective protonation and synthesis of functionalized cyclohexadienes (Myers et al., 2017).
Ruthenium(II) Complexes for Catalytic Oxidation and Hydrogenation : Saleem et al. (2013) explored the structural aspects of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole based organosulfur/-selenium ligands, evaluating their efficiency in catalytic oxidation and transfer hydrogenation (Saleem et al., 2013).
Other Applications
Ionic Liquid Applications for Hydrocarbon Separation : Arce et al. (2007) studied the use of the ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide for the separation of aromatic hydrocarbons from alkanes, demonstrating its potential in liquid extraction processes (Arce et al., 2007).
Synthesis of Thiomethylated-Benzenes : Panwar et al. (2020) presented a base-promoted synthesis of various functionalized thiomethylated-benzenes from aryl/heteroaryl/cyclopropyl methyl ketone, showcasing diverse functional group incorporation (Panwar et al., 2020).
Mecanismo De Acción
The mechanism of action of a chemical compound typically refers to its interactions with biological systems, such as how a drug interacts with the body to produce its effects. As “1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene” is used for research purposes , its mechanism of action may not be fully understood or may vary depending on the specific context of its use.
Safety and Hazards
The safety information available indicates that “1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene” should be handled with caution. It has been assigned the GHS07 pictogram, and its hazard statements include H227, H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .
Direcciones Futuras
As “1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene” is used for research purposes , its future directions are likely to be determined by the needs and interests of the scientific community. It may be used in the synthesis of new compounds, as a reagent in chemical reactions, or in the study of its properties and interactions.
Propiedades
IUPAC Name |
1-methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-8-3-2-4-9(7-8)10(5-6-10)11(12,13)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBOETAELDPCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1798713-46-8 | |
| Record name | 1-methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



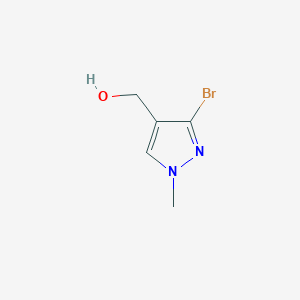

![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)
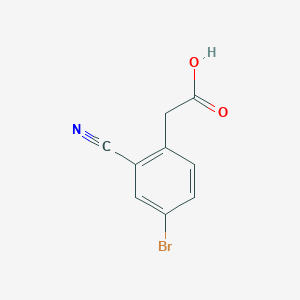
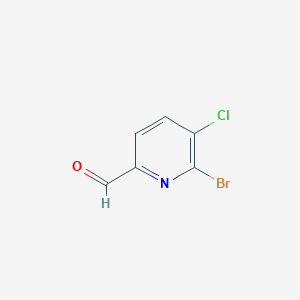


![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)
